molecular formula C15H16N4O2 B2765594 Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 329795-91-7

Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2765594
CAS No.: 329795-91-7
M. Wt: 284.319
InChI Key: QSCOVHJDMBRUBW-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of this compound involves a new additive named 4,4’-trimethylenedipiperidine for the practical and ecofriendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular formula of this compound is C6H6N4O . The structure of this compound can be viewed using Java or Javascript . The compound contains a five-membered aromatic azole chain .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are used in medicinal chemistry .


Physical and Chemical Properties Analysis

The IR spectrum of this compound is given by the following values: 1537, 1609, 1662, 2925, 3035, 3114, 3436 cm-1 . The 1H NMR spectrum is given by the following values: 7.67 (1H, s, H-2); 7.34–7.19 (5H, m, H Ph); 6.48 (1H, s, 7-H); 3.48 (3H, s, NCH3); 2.50 (3H, s, CH3); 2.11 (3H, s, CH3) . The 13C NMR spectrum is given by the following values: 196.1; 149.9; 148.9; 147.0; 141.1; 128.7; 128.4; 127.4; 109.0; 59.2; 32.8; 30.6; 16.3 .

Scientific Research Applications

Tuberculostatic Activity

Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs have been synthesized and evaluated for their tuberculostatic activity. Studies have analyzed the structure-activity relations to understand their potential as antituberculous agents (Titova et al., 2019).

Antitumor Activities

Research on novel compounds structurally related to this compound has shown promising in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. These findings highlight the compound's potential in cancer treatment (Gomha, Muhammad, & Edrees, 2017).

Chemical Synthesis and Structural Analysis

The compound has been a subject of study in chemical synthesis processes, focusing on formylation using Vilsmeier–Haack conditions and understanding its chemical structure through spectroscopic data (Lipson et al., 2012).

Development of Efficient Synthesis Protocols

Efforts have been made to develop new and eco-friendly protocols for preparing derivatives of this compound, emphasizing green chemistry principles. Such protocols aim at reducing the use of hazardous materials and simplifying the synthesis process (Khaligh et al., 2020).

Potential as Antiasthma Agents

5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, structurally related to this compound, have been identified as potential antiasthma agents. Their effectiveness as mediator release inhibitors highlights their potential in asthma treatment (Medwid et al., 1990).

Mechanism of Action

The mechanism of action of triazole compounds involves their ability to bind in the biological system with a variety of enzymes and receptors . This makes them show versatile biological activities .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry . This could include the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .

Properties

IUPAC Name

ethyl 5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-21-14(20)12-10(2)18-15-16-9-17-19(15)13(12)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCOVHJDMBRUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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